molecular formula C7H8N2O2 B11788883 4-Acetyl-1H-pyrrole-2-carboxamide

4-Acetyl-1H-pyrrole-2-carboxamide

Cat. No.: B11788883
M. Wt: 152.15 g/mol
InChI Key: KVXDFCOBQOYOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C7H8N2O2 It features a pyrrole ring substituted with an acetyl group at the 4-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-1H-pyrrole-2-carboxamide typically involves the condensation of a pyrrole derivative with an acetylating agent. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

4-Acetyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Acetyl-1H-pyrrole-2-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxamide: Similar structure but lacks the acetyl group.

    4-Acetyl-1-methyl-1H-pyrrole-2-carboxamide: Similar structure with a methyl group at the nitrogen atom.

Uniqueness: 4-Acetyl-1H-pyrrole-2-carboxamide is unique due to the presence of both acetyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-acetyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-4(10)5-2-6(7(8)11)9-3-5/h2-3,9H,1H3,(H2,8,11)

InChI Key

KVXDFCOBQOYOPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.